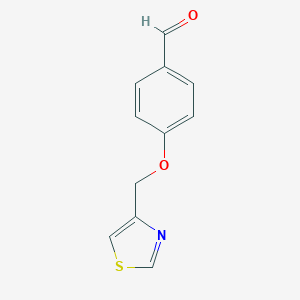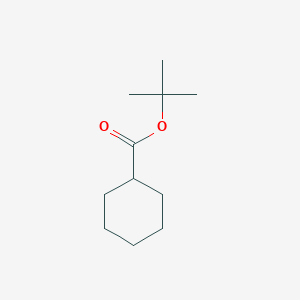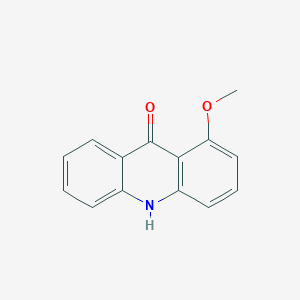
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is a chemical compound that belongs to the class of tetrazoles. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce cell cycle arrest and apoptosis in cancer cells. It is also believed to act as a chelating agent for metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. It also possesses anti-angiogenic properties, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- in lab experiments include its high stability, low toxicity, and potential applications in various fields of research. However, its limitations include the lack of in vivo data, the need for further optimization of the synthesis method, and the potential for off-target effects.
Orientations Futures
There are several future directions for the research on 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-. One direction is to investigate its potential applications in the field of materials science, such as the synthesis of new MOFs and coordination polymers. Another direction is to explore its anti-inflammatory and anti-tumor activities in vivo, as well as its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further optimization of the synthesis method and the investigation of its potential off-target effects are also important future directions.
Méthodes De Synthèse
The synthesis of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be achieved through several methods, including the reaction of 2-(4-chlorophenoxy)ethylamine with sodium azide in the presence of copper(I) chloride, or through the reaction of 2-(4-chlorophenoxy)ethylamine with sodium nitrite and sodium azide. The yield of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of reagents, and the reaction time.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It also possesses potential applications in the field of materials science, as it can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propriétés
Numéro CAS |
76167-89-0 |
|---|---|
Nom du produit |
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- |
Formule moléculaire |
C9H9ClN4O |
Poids moléculaire |
224.65 g/mol |
Nom IUPAC |
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
Clé InChI |
IQPUUCJRMGMYET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
SMILES canonique |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Autres numéros CAS |
76167-89-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)





![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
